4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid
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Description
4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.04596439 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydroformylation-Amidocarbonylation Synthesis
The synthesis of glufosinate, a compound structurally similar to 4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid, illustrates the application of hydroformylation-amidocarbonylation reactions in organic synthesis. This process involves converting 2-chloroethyl methylvinylphosphinate to glufosinate through hydroformylation and amidocarbonylation, showing the versatility of this method in synthesizing complex molecules (Sakakura, Huang, & Tanaka, 1991).
Lipid Peroxidation and Cellular Effects
4-Hydroxy-2-nonenal (HNE), although not directly related to the query compound, demonstrates the importance of lipid peroxidation products in studying cellular effects, including cytotoxicity and interactions with cell signaling proteins. This emphasizes the relevance of understanding the chemistry and biological impacts of various organic compounds in health and disease (Spickett, 2013).
Molecular Docking and Pharmacological Potential
Research on 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and its analogs through molecular docking, vibrational, structural, electronic, and optical studies, suggests potential pharmacological applications. These compounds exhibit good biological activities, possibly inhibiting Placenta growth factor (PIGF-1), highlighting their importance in drug design and discovery (Vanasundari et al., 2018).
GABA(B) Receptor Agonism
Thienyl analogs of baclofen, including compounds structurally related to this compound, have been studied for their agonistic actions at GABA(B) receptors. This application is crucial for understanding the therapeutic potential of these compounds in neuropharmacology (Ong et al., 1997).
Synthetic Ion Channels and Optical Gating
The use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group in the optical gating of synthetic ion channels demonstrates innovative applications in nanofluidic devices and materials science. This highlights the potential of such compounds in developing new technologies for controlled release, sensing, and information processing (Ali et al., 2012).
Properties
IUPAC Name |
4-[5-[(E)-hydroxyiminomethyl]thiophen-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-9(12)3-1-2-7-4-5-8(14-7)6-10-13/h4-6,13H,1-3H2,(H,11,12)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUUNNQCUCBSM-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=NO)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)/C=N/O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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